5-Bromo-N-(2,2,2-trichloro-1-(3-(2,5-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide
Description
Chemical Structure and Properties
The compound 5-Bromo-N-(2,2,2-trichloro-1-(3-(2,5-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide (CAS: 303062-02-4) is a halogenated furan derivative with a molecular formula of C₁₆H₁₅BrCl₃N₃O₂S and a molecular weight of 499.64 g/mol . Its structure features:
- A 5-bromofuran-2-carboxamide core.
- A 2,2,2-trichloroethyl group linked to a thioureido moiety.
- A 2,5-dimethylphenyl substituent on the thiourea fragment.
Properties
CAS No. |
303062-02-4 |
|---|---|
Molecular Formula |
C16H15BrCl3N3O2S |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
5-bromo-N-[2,2,2-trichloro-1-[(2,5-dimethylphenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15BrCl3N3O2S/c1-8-3-4-9(2)10(7-8)21-15(26)23-14(16(18,19)20)22-13(24)11-5-6-12(17)25-11/h3-7,14H,1-2H3,(H,22,24)(H2,21,23,26) |
InChI Key |
ZEKKWGQVINSOCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2,2,2-trichloro-1-(3-(2,5-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide involves multiple steps, typically starting with the preparation of the furan-2-carboxamide core. The bromination of the furan ring is achieved using bromine or a brominating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2,2,2-trichloro-1-(3-(2,5-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
5-Bromo-N-(2,2,2-trichloro-1-(3-(2,5-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2,2,2-trichloro-1-(3-(2,5-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Thiourea Derivatives Targeting GADD34:PP1 Enzyme
Several analogs with similar thiourea scaffolds have been evaluated for interactions with the GADD34:PP1 enzyme, a therapeutic target in protein phosphatase regulation. Key comparisons include:
Key Findings :
- The quinoline and naphthalene derivatives (S1, S3) exhibit stronger binding than the 4-chlorophenyl analog (S6), likely due to aromatic stacking and hydrogen bonding .
Halogenated Furan Carboxamides
Compounds sharing the bromofuran-carboxamide backbone but differing in substituents:
Key Findings :
- The thiourea and trichloroethyl groups in the target compound increase molecular weight and complexity compared to simpler analogs like the 3-chlorophenyl derivative .
- Nitrofuran derivatives (e.g., 22a) prioritize electron-withdrawing nitro groups for trypanocidal activity, whereas bromine in the target compound may influence electronic properties and binding .
Key Findings :
- The target compound’s trichloroethyl and thiourea groups necessitate stringent handling protocols compared to less halogenated analogs .
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